molecular formula C18H21N3O4S2 B1678841 Razupenem CAS No. 426253-04-5

Razupenem

Cat. No. B1678841
M. Wt: 407.5 g/mol
InChI Key: XFGOMLIRJYURLQ-GOKYHWASSA-N
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Description

Razupenem, also known as PTZ-601, is a broad-spectrum injectable antibiotic from the carbapenem subgroup of beta-lactam antibiotics . It was developed as a replacement drug to combat bacteria that had acquired antibiotic resistance to commonly used antibiotics .


Synthesis Analysis

Carbapenems, including Razupenem, have been developed through various synthesis schemes and biological activities since their breakthrough in 1976 . The synthesis involves several reactions such as Witting reaction, Mitsunobu reaction, Dieckmann reaction, palladium-catalyzed hydrogenolysis, and E. coli-based cloned synthesis .


Molecular Structure Analysis

Razupenem has a complex molecular structure with the IUPAC name (4R,5S,6S)-6-(®-1-hydroxyethyl)-4-methyl-3-((4-((S)-5-methyl-2,5-dihydro-1H-pyrrol-3-yl)thiazol-2-yl)thio)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid . Its molecular formula is C18H21N3O4S2, and it has a molar mass of 407.50 g·mol−1 .


Chemical Reactions Analysis

Razupenem belongs to the class of organic compounds known as carbapenems. These are beta-lactam derivatives in which the beta-lactam ring shares the nitrogen atom with a pyrrole-2-carboxylic acid .

Scientific Research Applications

Antimicrobial Activity Against Anaerobic Bacteria

Razupenem has been evaluated for its in vitro antianaerobic activity against various bacterial strains. It exhibits broad-spectrum activity against anaerobes and is highly effective against clinically isolated non-fragilis Bacteroides spp., Prevotella spp., Porphyromonas spp., and Fusobacterium spp. Its activity is also noted against Gram-positive cocci, Eggerthella spp., and Clostridium spp., showing high susceptibility to Razupenem (Tran et al., 2011).

Activity Against Enterobacteriaceae with Resistance Mechanisms

Razupenem, a novel carbapenem, is effective against Enterobacteriaceae as well as Gram-positive bacteria, including methicillin-resistant staphylococci and enterococci. It remains effective against strains of Escherichia coli and Klebsiella spp. with extended-spectrum beta-lactamases (ESBLs) and has a significant impact on strains with AmpC enzymes, especially when derepressed and coupled with outer membrane impermeability. However, its activity is compromised by carbapenemases (Livermore et al., 2009).

Pharmacodynamics Studied in an In Vitro Model

Razupenem's pharmacodynamics have been explored through simulations in an in vitro pharmacokinetic model of infection. The studies indicate that Razupenem is effective against strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA), and various Enterobacteriaceae. The findings support the potential effectiveness of Razupenem in treating infections caused by these pathogens (MacGowan et al., 2011).

Resistance Selection Studies

In resistance selection studies comparing Razupenem with other antibiotics like vancomycin and linezolid, Razupenem displayed a relatively low frequency of resistance development in Staphylococcus aureus strains, both methicillin-resistant and susceptible. This suggests that Razupenem may have a lower propensity for inducing antibiotic resistance compared to some other antibiotics (Clark et al., 2009).

Safety And Hazards

Razupenem has shown good activity against ESBL producers, but its effectiveness is compromised by AmpC enzymes, especially when derepressed and coupled with outer membrane impermeability. Its activity is also compromised by carbapenemases .

properties

IUPAC Name

(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[[4-[(5S)-5-methyl-2,5-dihydro-1H-pyrrol-3-yl]-1,3-thiazol-2-yl]sulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S2/c1-7-4-10(5-19-7)11-6-26-18(20-11)27-15-8(2)13-12(9(3)22)16(23)21(13)14(15)17(24)25/h4,6-9,12-13,19,22H,5H2,1-3H3,(H,24,25)/t7-,8+,9+,12+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGOMLIRJYURLQ-GOKYHWASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=C(CN1)C2=CSC(=N2)SC3=C(N4C(C3C)C(C4=O)C(C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C=C(CN1)C2=CSC(=N2)SC3=C(N4[C@H]([C@H]3C)[C@H](C4=O)[C@@H](C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801045429
Record name Razupenem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801045429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Razupenem

CAS RN

426253-04-5
Record name Razupenem
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=426253-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Razupenem [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0426253045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Razupenem
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12587
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Razupenem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801045429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RAZUPENEM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26020H3Q1L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
206
Citations
AP MacGowan, A Noel, S Tomaselli… - Antimicrobial agents …, 2011 - Am Soc Microbiol
… razupenem had a notably poorer antibacterial effect. Population profiles were unchanged after 48 h of exposure to razupenem … In conclusion, razupenem at simulated human doses of 1 …
Number of citations: 21 journals.asm.org
CM Tran, K Tanaka, Y Yamagishi, T Goto… - Antimicrobial agents …, 2011 - Am Soc Microbiol
… Therefore, we evaluated the in vitro activity of razupenem against various … razupenem in treating polymicrobial anaerobic infections. Unfortunately, however, development of razupenem …
Number of citations: 14 journals.asm.org
DM Livermore, S Mushtaq… - Journal of antimicrobial …, 2009 - academic.oup.com
Background Razupenem (previously known as PTZ601, PZ-601, SMP-601 or SM-216601) is a novel carbapenem, active against Enterobacteriaceae as well as Gram-positive bacteria …
Number of citations: 30 academic.oup.com
C Clark, K Kosowska-Shick, P McGhee… - Antimicrobial agents …, 2009 - Am Soc Microbiol
… selection studies were performed with razupenem, linezolid, and … After 18 to 49 passages in 6/10 strains, razupenem MICs rose … were similarly low for razupenem and comparators. …
Number of citations: 12 journals.asm.org
MI El-Gamal, I Brahim, N Hisham, R Aladdin… - European journal of …, 2017 - Elsevier
… antibiotics in the market; imipenem-cilastatin, meropenem, ertapenem, doripenem, biapenem, panipenem/betamipron in addition to newer carbapenems such as razupenem, tebipenem…
Number of citations: 196 www.sciencedirect.com
MA Ansari, S Shaikh, S Shakil, SMD Rizvi - … Sciences: Computational Life …, 2014 - Springer
… Razupenem is a carbapenem antibiotic which is currently in Phase-II trials. It possesses a broad spectrum activity including promising activity against bacterial strains resistant to other …
Number of citations: 4 link.springer.com
LI Llarrull, SA Testero, JF Fisher… - Current opinion in …, 2010 - Elsevier
… Indeed, the notably high affinities of razupenem for PBP 2a of MRSA and PBP5 of ampicillin-resistant E. faecium implicate structural importance to its lipophilic C-2 thiazole for binding. …
Number of citations: 228 www.sciencedirect.com
K Gupta, S Saxena, R Dutta - Editorial Committee - researchgate.net
… All the carbapenems (with the exception of the newer carbapenems like razupenem) have poor binding affinity for PBP 2a (found on MRSA) and PBP 5 (found on E. faecium). 2 …
Number of citations: 0 www.researchgate.net
I Karpiuk, S Tyski - Przegl Epidemiol, 2013 - scholar.archive.org
… Compound CXA-101 displaying the best efficacy in comparison to commercially available cephalosporins, or razupenem exhibiting the highest antibacterial activity against multidrug-…
Number of citations: 10 scholar.archive.org
QT Tran, RA Pearlstein, S Williams… - Proteins: Structure …, 2014 - Wiley Online Library
… Razupenem and tebipenem pivoxil exhibited the weakest current blockage effect, with very few low amplitude events, while ertapenem exhibited the strongest/most frequent current …
Number of citations: 31 onlinelibrary.wiley.com

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